molecular formula C7H16N2 B8728638 (2-Methylpiperidin-4-yl)methanamine

(2-Methylpiperidin-4-yl)methanamine

Cat. No. B8728638
M. Wt: 128.22 g/mol
InChI Key: KAYRFWPPZRXSPK-UHFFFAOYSA-N
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Patent
US09409895B2

Procedure details

A mixture comprising tert-butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate (2 g, 8.76 mmol) and trifluoroacetic acid (10 ml, 130 mmol) in DCM (29.2 ml) was stirred at room temperature for 1 hour. The resulting mixture was loaded on to an Isolute® SCX-2 10 g cartridge and washed with DCM. The product was eluted with 7M ammonia in MeOH and concentrated under reduced pressure. The crude material was suspended in EtOH and filtered. The filtrate was concentrated under pressure to afford the title compound which was used in the next step without further purification;
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
29.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][N:6](C(OC(C)(C)C)=O)[CH:5]([CH3:16])[CH2:4]1.FC(F)(F)C(O)=O>C(Cl)Cl>[CH3:16][CH:5]1[CH2:4][CH:3]([CH2:2][NH2:1])[CH2:8][CH2:7][NH:6]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NCC1CC(N(CC1)C(=O)OC(C)(C)C)C
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
29.2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with DCM
WASH
Type
WASH
Details
The product was eluted with 7M ammonia in MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under pressure

Outcomes

Product
Name
Type
product
Smiles
CC1NCCC(C1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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